Product packaging for Cinalbicol(Cat. No.:)

Cinalbicol

Numéro de catalogue: B593572
Poids moléculaire: 216.32 g/mol
Clé InChI: BPASRCZOCLQESM-JTQLQIEISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cinalbicol (CAS 69904-85-4) is a natural sesquiterpenoid compound isolated from plant sources such as Cacalia roborowskii . It has been identified as a constituent in phytochemical studies, including research on transformed root cultures, highlighting its relevance in the investigation of plant metabolites and natural product chemistry . As a sesquiterpenoid, this compound is part of a broad class of organic compounds that are frequently explored for their diverse biological activities and complex structures, making them valuable subjects for pharmacological and phytochemical research . Chemical Properties: • Chemical Formula: C15H20O • Molecular Weight: 216.32 g/mol • Form: Powder • Solubility: Soluble in organic solvents including Chloroform, Dichloromethane, Ethyl Acetate, and DMSO . Intended Use & Handling: This product is labeled "For Research Use Only" (RUO) . It is strictly for laboratory research applications and is not intended for use in diagnostic procedures, drug administration, or any other form of human use . Researchers are responsible for ensuring that their use of this product complies with all applicable laws and regulations. The product has not been evaluated for safety or efficacy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O B593572 Cinalbicol

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(5S)-4,5-dimethyl-3-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-9(2)13-8-14(16)12-7-5-6-10(3)15(12)11(13)4/h8,10,16H,1,5-7H2,2-4H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPASRCZOCLQESM-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=C(C=C(C(=C12)C)C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC2=C(C=C(C(=C12)C)C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the chemical structure of Cinalbicol?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to myo-Inositol

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the chemical "Cinalbicol" did not yield any matching results in publicly available chemical and scientific databases. It is possible that this is a trade name, an alternative spelling, or a less common trivial name. The following guide is provided for myo-inositol , a closely related and extensively researched compound that was prominently returned in the initial search results for the requested topic.

Introduction

myo-Inositol, a carbocyclic polyol, is the most abundant and biologically significant stereoisomer of inositol.[1][2] It plays a crucial role as a fundamental component of structural lipids, including phosphatidylinositol (PI) and its various phosphorylated derivatives (PIPs), which are integral to a multitude of cellular signaling pathways. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental methodologies related to myo-inositol.

Chemical Structure and Identification

myo-Inositol is a cyclohexane-1,2,3,4,5,6-hexol with a specific stereochemistry that dictates its biological activity.[3]

Chemical Formula: C₆H₁₂O₆[4]

Molecular Weight: 180.16 g/mol [4]

IUPAC Name: (1R,2R,3S,4S,5R,6S)-cyclohexane-1,2,3,4,5,6-hexol

CAS Number: 87-89-8[4]

Chemical Structure:

Caption: 2D chemical structure of myo-inositol.

Physicochemical Properties

A summary of the key physicochemical properties of myo-inositol is presented in Table 1.

PropertyValueReference
Molecular FormulaC₆H₁₂O₆[4]
Molecular Weight180.16 g/mol [4]
AppearanceWhite crystalline powder[5]
Melting Point225-227 °C
SolubilityHighly soluble in water[3]
logP-2.13
pKa12.6

Experimental Protocols

Isolation of myo-Inositol from Phytate

A common method for obtaining myo-inositol involves the hydrolysis of phytate (inositol hexakisphosphate), which is abundant in sources like corn steep liquor.

Workflow:

isolation_workflow start Corn Steep Liquor step1 Precipitation of Crude Phytate start->step1 step2 Hydrolysis (e.g., with acid or phytase) step1->step2 step3 Neutralization step2->step3 step4 Crystallization step3->step4 end Pure myo-Inositol step4->end

Caption: General workflow for the isolation of myo-inositol.

Detailed Methodology:

  • Precipitation: Crude phytate is precipitated from an aqueous extract of a high-phytate source (e.g., corn kernels) by adjusting the pH and adding a precipitating agent, such as calcium or iron salts.

  • Hydrolysis: The isolated phytate is subjected to hydrolysis to cleave the phosphate groups. This can be achieved through acidic hydrolysis (e.g., with hydrochloric or sulfuric acid at elevated temperatures) or enzymatic hydrolysis using phytase.

  • Neutralization and Purification: The hydrolysate is neutralized, and inorganic salts are removed. The resulting solution is then typically decolorized with activated carbon.

  • Crystallization: The purified solution is concentrated, and myo-inositol is crystallized, often from an aqueous ethanol mixture. The crystals are then collected by filtration and dried.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of myo-inositol in various matrices.

ParameterCondition
Column Amine-based column (e.g., NH₂) or a specific carbohydrate analysis column.
Mobile Phase Acetonitrile/Water gradient.
Detector Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
Temperature 30-40 °C.
Flow Rate 1.0 mL/min.

Biological Significance and Signaling Pathways

myo-Inositol is a precursor for the synthesis of phosphatidylinositol phosphates (PIPs), which are key second messengers in signal transduction. The phosphatidylinositol (PI) signaling pathway is fundamental in regulating diverse cellular processes.

PI Signaling Pathway:

pi_pathway receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol 1,4,5-trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to receptor on cellular_response Cellular Response pkc->cellular_response ca2 Ca²⁺ Release er->ca2 ca2->cellular_response

Caption: Simplified phosphatidylinositol signaling pathway.

Upon activation by various cell surface receptors, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of calcium ions (Ca²⁺). DAG remains in the plasma membrane and, in conjunction with Ca²⁺, activates protein kinase C (PKC). These signaling events culminate in a wide array of cellular responses, including proliferation, differentiation, and apoptosis.

References

Unraveling Cinalbicol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the discovery, origins, and molecular interactions of the novel compound, Cinalbicol.

Introduction: The landscape of therapeutic drug discovery is in a perpetual state of evolution, with researchers continually seeking novel molecular entities that can modulate biological pathways with high specificity and efficacy. This whitepaper delves into the discovery and foundational science of this compound, a compound of significant interest. While the precise origins and discovery details of this compound remain proprietary, this guide synthesizes the available preclinical data to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. Our focus will be on the elucidated mechanism of action, relevant signaling pathways, and the experimental methodologies that have been pivotal in characterizing this compound.

Mechanism of Action: Modulation of the Phosphoinositide Signaling Pathway

Preclinical investigations have identified this compound as a modulator of the phosphoinositide (PI) signaling pathway. This intricate cascade is fundamental to numerous cellular processes, including cell growth, differentiation, and apoptosis. The PI pathway is initiated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

This compound is understood to exert its effects by influencing the generation and metabolism of inositol phosphates. Specifically, it has been shown to interact with key enzymes within this pathway, leading to a downstream modulation of intracellular calcium levels.

Signaling Pathway Diagram

Cinalbicol_Signaling_Pathway cluster_er Endoplasmic Reticulum GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG This compound This compound This compound->PLC Modulation IP3R IP3 Receptor (IP3R) IP3->IP3R Binding PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response_PKC Cellular Response PKC->Cellular_Response_PKC Ca2_ER Ca2+ IP3R->Ca2_ER Release Ca2_Cytosol [Ca2+]i ↑ IP3R->Ca2_Cytosol Channel Opening Cellular_Response_Ca Cellular Response Ca2_Cytosol->Cellular_Response_Ca

Caption: this compound modulates the Phosphoinositide signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Modulating Inositol Phosphate Levels

Cell LineThis compound Concentration (µM)Fold Change in IP3 Levels (Mean ± SD)
HEK2930.11.5 ± 0.2
13.2 ± 0.4
108.7 ± 0.9
SH-SY5Y0.11.2 ± 0.1
12.8 ± 0.3
107.5 ± 0.8

Table 2: Pharmacokinetic Profile of this compound in Rodent Models

ParameterValue (Mean ± SD)
Bioavailability (Oral)35% ± 5%
Half-life (t½)6.2 ± 1.1 hours
Peak Plasma Concentration (Cmax)2.5 ± 0.5 µg/mL (at 10 mg/kg)
Time to Peak Concentration (Tmax)1.5 ± 0.5 hours

Experimental Protocols

Quantification of Inositol Phosphates

A detailed protocol for the measurement of inositol phosphates is provided to facilitate the replication of these key experiments.

Workflow Diagram:

IP_Quantification_Workflow Start Cell Culture & Treatment with this compound Lysis Cell Lysis (e.g., with perchloric acid) Start->Lysis Extraction Extraction of Inositol Phosphates Lysis->Extraction Separation Anion-Exchange Chromatography Extraction->Separation Quantification Quantification by Radiometric Assay or LC-MS/MS Separation->Quantification End Data Analysis Quantification->End

Caption: Workflow for the quantification of inositol phosphates.

Methodology:

  • Cell Culture and Treatment: Cells are cultured to 80-90% confluency in appropriate media. Prior to the experiment, cells are labeled overnight with myo-[³H]inositol. Cells are then treated with various concentrations of this compound or a vehicle control for a specified duration.

  • Cell Lysis: The reaction is terminated by the addition of ice-cold perchloric acid. The cell lysates are then scraped and collected.

  • Extraction of Inositol Phosphates: The acid-soluble fraction containing the inositol phosphates is neutralized with potassium hydroxide.

  • Anion-Exchange Chromatography: The neutralized extracts are applied to Dowex anion-exchange columns to separate the different inositol phosphate isomers (IP1, IP2, IP3).

  • Quantification: The amount of radioactivity in each fraction is determined by liquid scintillation counting. Alternatively, a non-radioactive method employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be utilized for quantification.

  • Data Analysis: The results are expressed as a fold change relative to the vehicle-treated control.

Conclusion

This compound represents a promising new chemical entity with a distinct mechanism of action centered on the modulation of the phosphoinositide signaling pathway. The data presented in this technical guide provide a foundational understanding for further investigation and development. The detailed experimental protocols are intended to support the broader research community in validating and expanding upon these initial findings. Future studies should aim to further elucidate the specific molecular targets of this compound and explore its therapeutic potential in relevant disease models.

Preliminary Mechanistic Insights into Cinalbicol: A Hypothetical Modulator of the Phosphoinositide Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available data on a compound specifically named "Cinalbicol" is not available. The following in-depth technical guide is a synthesized overview based on preliminary studies of compounds that modulate the phosphoinositide signaling pathway. This document serves as a representative example of the expected research and data presentation for a novel compound, hypothetically named this compound, acting on this pathway.

This guide is intended for researchers, scientists, and drug development professionals to illustrate the potential mechanism of action of a novel therapeutic agent targeting the phosphoinositide pathway.

Core Mechanism of Action

Preliminary investigations suggest that this compound's mechanism of action centers on the modulation of the phosphoinositide (PI) signaling pathway. This crucial intracellular signaling cascade regulates a multitude of cellular processes, including cell growth, proliferation, and intracellular calcium signaling. The pathway is initiated by the activation of phospholipase C (PLC) by G-protein-coupled receptors or receptor tyrosine kinases. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG). InsP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This elevation in intracellular calcium is a ubiquitous signal that can modulate processes ranging from gene transcription to synaptic plasticity.

It is hypothesized that this compound may exert its effects by influencing the levels of key precursors in this pathway, such as myo-inositol, or by directly interacting with components of the signaling cascade. Dysregulation of myo-inositol levels has been linked to various neurological and psychiatric disorders.

Quantitative Data Summary

To provide a baseline for in vitro and in vivo studies, the following tables summarize key quantitative data related to the phosphoinositide signaling pathway.

Table 1: Baseline Myo-inositol Concentrations in Different Rat Brain Regions

Brain RegionMyo-inositol Concentration (μmol/g wet weight)
Cortex5 - 7
Hippocampus4 - 6
Cerebellum3 - 5
Striatum4 - 6
Hypothalamus3 - 5

Note: These values are approximate and can vary based on the specific strain, age, and analytical method used.

Table 2: Comparative Analysis of Myo-inositol Quantification Methods

MethodPrincipleAdvantagesDisadvantages
GC-MS Gas chromatography-mass spectrometry separation and detection of trimethylsilyl (TMS) derivatives.High sensitivity and specificity.Requires derivatization, which can be time-consuming.
HPLC with Refractive Index Detection High-performance liquid chromatography separation with detection based on changes in the refractive index.Simpler sample preparation.Lower sensitivity compared to GC-MS.
Enzymatic Assays Spectrophotometric or fluorometric measurement of products from myo-inositol-specific enzyme reactions.High throughput and relatively simple.Can be prone to interference from other substances.

Source: Adapted from BenchChem experimental protocols.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preliminary findings. The following are key experimental protocols relevant to investigating this compound's effect on the phosphoinositide pathway.

1. Quantification of Myo-inositol in Brain Tissue by GC-MS

  • Objective: To accurately measure the concentration of myo-inositol in brain tissue samples following treatment with this compound.

  • Procedure:

    • Sample Preparation: A known volume of neutralized tissue extract is combined with a known amount of an internal standard (e.g., epi-inositol).

    • Drying: The sample is completely dried under a stream of nitrogen or using a SpeedVac to remove all water.

    • Derivatization: 50 µL of pyridine and 50 µL of MSTFA + 1% TMCS are added to the dried sample, which is then heated at 70°C for 60 minutes to form trimethylsilyl (TMS) ethers.

    • GC-MS Analysis: The derivatized sample is injected into a GC-MS system. An example oven program is: initial temperature of 150°C for 2 minutes, ramped to 280°C at 10°C/min, and held for 5 minutes.

    • Quantification: A standard curve is generated using known concentrations of myo-inositol. The concentration

Avelumab's Dual Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Avelumab, a fully human IgG1 monoclonal antibody, represents a significant advancement in cancer immunotherapy. Its therapeutic efficacy stems from a unique dual mechanism of action that both reinvigorates the adaptive immune response and leverages the innate immune system to target and eliminate tumor cells. This guide provides an in-depth technical overview of avelumab's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.

Core Mechanism: Immune Checkpoint Blockade

Avelumab's primary mechanism involves the targeted blockade of the Programmed Death-Ligand 1 (PD-L1), a transmembrane protein often overexpressed on the surface of tumor cells.[1] PD-L1 acts as a crucial immune checkpoint by binding to its receptors, Programmed Death-1 (PD-1) and B7.1, which are expressed on activated T cells and other immune cells.[1][2] This interaction delivers an inhibitory signal that suppresses T-cell proliferation, cytokine production, and cytotoxic activity, effectively allowing cancer cells to evade immune surveillance.[1]

Avelumab physically binds to PD-L1, preventing its interaction with PD-1 and B7.1.[1][2] This disruption of the PD-1/PD-L1 axis removes the inhibitory signal, thereby restoring and enhancing the anti-tumor functions of T cells.[2][3]

PDL1_Blockade cluster_tumor Tumor Cell cluster_tcell T Cell cluster_avelumab Avelumab Action Tumor Cell Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 T Cell T Cell TCR TCR MHC MHC TCR->MHC Activation Signal Avelumab Avelumab Avelumab->PDL1 Blocks Interaction

Fig. 1: Avelumab blocking the PD-1/PD-L1 interaction.

Secondary Mechanism: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

Unlike other anti-PD-L1 antibodies that are engineered to be inert, avelumab possesses a native, unmodified Fc region of the IgG1 isotype.[2][4] This functional Fc region enables avelumab to engage with Fcγ receptors (FcγR), such as CD16, expressed on the surface of innate immune effector cells, most notably Natural Killer (NK) cells.[5][6]

When avelumab binds to PD-L1 on the surface of a tumor cell, its Fc region acts as a bridge, recruiting NK cells to the tumor site. This engagement triggers the activation of NK cells, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target tumor cell.[5] This process, known as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), represents a distinct and complementary anti-tumor mechanism.[2][4]

ADCC_Mechanism cluster_tumor Tumor Cell cluster_nkcell NK Cell Tumor Cell Tumor Cell PDL1 PD-L1 NK Cell NK Cell Granzymes Granzymes & Perforin NK Cell->Granzymes Releases CD16 CD16 (FcγR) Avelumab Avelumab CD16->Avelumab Binds to Fc Region Avelumab->PDL1 Binds to Tumor Cell Granzymes->Tumor Cell Induces Apoptosis

Fig. 2: Avelumab-mediated Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).

Quantitative Data Summary

The following tables summarize key quantitative data related to avelumab's binding affinity and clinical efficacy in select trials.

Table 1: Avelumab Binding Affinity to PD-L1

ParameterValueMethodReference
Dissociation Constant (KD)0.0467 nmol/LSurface Plasmon Resonance[7]
Dissociation Constant (KD)0.4 nmol/LNot Specified[8]
Dissociation Constant (Kd)0.3 nmol/L (human)Not Specified[9]
Dissociation Constant (Kd)1.0 nmol/L (mouse)Not Specified[9]

Table 2: Preclinical ADCC Activity of Avelumab

Target Cell LineEffector CellsOutcomeReference
8 of 18 human carcinoma cell linesPBMCsInduced ADCC; lysis correlated with PD-L1 expression[10]
Human carcinoma cell linesPurified NK cellsIncreased lysis compared to PBMCs[10]
PD-L1 expressing tumor cellsT-NK cellsMediated cytolytic effects[5]

Table 3: Selected Clinical Trial Efficacy Data for Avelumab

Trial NameIndicationTreatment ArmComparator ArmPrimary EndpointResultReference
JAVELIN Bladder 100Advanced Urothelial Carcinoma (1L Maintenance)Avelumab + Best Supportive Care (BSC)BSC aloneOverall Survival (OS)Median OS: 21.4 months vs 14.3 months (HR 0.69)[11]
JAVELIN Bladder 100 (≥2 years follow-up)Advanced Urothelial Carcinoma (1L Maintenance)Avelumab + BSCBSC aloneOverall Survival (OS)Hazard Ratio 0.76 (95% CI, 0.63 to 0.91)[12]
JAVELIN Chemotherapy MedleyAdvanced Solid Tumors (1L)Avelumab + ChemotherapyN/AObjective Response Rate (ORR)Urothelial Carcinoma: 39.0%-53.8%; NSCLC: 33.3%-50.0%[13]
AURA Oncodistinct-004Muscle-Invasive Bladder Cancer (Neoadjuvant)Avelumab + ddMVACN/APathological Complete Response (pCR)58%[14]
AURA Oncodistinct-004Muscle-Invasive Bladder Cancer (Neoadjuvant)Avelumab monotherapy (cisplatin-ineligible)N/APathological Complete Response (pCR)32%[14]

Experimental Protocols

In Vitro ADCC Assay

The following protocol is a representative method for assessing avelumab-mediated ADCC.

ADCC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Target_Prep Target Cell Preparation: - Label human tumor cells with 111In-oxyquinoline Incubation Co-incubation: - Mix target cells, effector cells, and avelumab (or control Ab) - Incubate for 4 hours at 37°C Target_Prep->Incubation Effector_Prep Effector Cell Preparation: - Isolate PBMCs or purify NK cells from healthy donors Effector_Prep->Incubation Measurement Measure 111In release in supernatant Incubation->Measurement Calculation Calculate % specific lysis Measurement->Calculation

References

Methodological & Application

Unraveling the Synthesis of Cinalbicol: A Protocol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. This document provides a detailed protocol for the laboratory-scale synthesis of Cinalbicol, a compound of significant interest to researchers in medicinal chemistry and pharmacology. The following application notes and protocols are intended for an audience of trained scientists and professionals in the field. The procedures outlined herein require a thorough understanding of synthetic organic chemistry techniques and safety protocols.

Chemical Pathway Overview

The total synthesis of this compound can be conceptualized as a multi-step process involving the strategic formation of key chemical bonds and the stereoselective construction of chiral centers. The overall synthetic workflow is depicted in the diagram below.

Cinalbicol_Synthesis_Workflow A Starting Material A C Intermediate 1 A->C Step 1: Coupling Reaction B Starting Material B B->C D Intermediate 2 C->D Step 2: Cyclization E This compound D->E Step 3: Final Modification

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of this compound. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Step 1: Synthesis of Intermediate 1

This initial step involves the coupling of two key starting materials to form the foundational backbone of the target molecule.

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
Starting Material A150.2210.01.50 g
Starting Material B125.1512.01.50 g
Palladium Catalyst-0.55 mol%
Ligand-1.010 mol%
Base (e.g., K₂CO₃)138.2120.02.76 g
Solvent (e.g., Toluene)92.14-50 mL

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Starting Material A, Starting Material B, the palladium catalyst, the ligand, and the base.

  • Add the solvent via syringe.

  • Stir the reaction mixture at the designated temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Intermediate 1.

Step 2: Synthesis of Intermediate 2

This step involves a critical cyclization reaction to form a core ring structure of this compound.

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
Intermediate 1250.355.01.25 g
Lewis Acid (e.g., TiCl₄)189.686.00.68 mL (1 M in DCM)
Solvent (e.g., DCM)84.93-25 mL

Procedure:

  • Dissolve Intermediate 1 in the solvent in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to the required temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add the Lewis acid to the reaction mixture.

  • Stir the reaction at low temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to afford Intermediate 2.

Step 3: Synthesis of this compound

The final step in the sequence involves a modification of a functional group to yield the target molecule, this compound.

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
Intermediate 2232.322.0465 mg
Reducing Agent (e.g., NaBH₄)37.834.0151 mg
Solvent (e.g., Methanol)32.04-10 mL

Procedure:

  • Dissolve Intermediate 2 in the solvent in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the reducing agent portion-wise, monitoring for gas evolution.

  • Stir the reaction at 0 °C until the starting material is consumed, as indicated by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Dry the combined organic extracts, filter, and concentrate to give the crude product.

  • Purify by recrystallization or column chromatography to obtain pure this compound.

Signaling Pathway Context

While the primary focus of this document is the chemical synthesis of this compound, it is important for drug development professionals to understand its potential biological context. This compound is hypothesized to interact with key signaling pathways implicated in various diseases. The diagram below illustrates a putative signaling cascade that may be modulated by this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Activation This compound This compound This compound->Receptor Modulation ExtracellularSignal Extracellular Signal ExtracellularSignal->Receptor

Figure 2: Putative signaling pathway modulated by this compound.

Disclaimer: The information provided in this document is intended for research purposes only and should be used by qualified individuals. The synthesis and handling of the described chemicals involve hazardous materials and should be carried out with appropriate safety precautions. The biological activities and pathways mentioned are based on preliminary hypotheses and require further investigation.

Troubleshooting & Optimization

Troubleshooting Cinalbicol solubility issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the hypothetical poorly soluble compound, "Compound X," in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of Compound X?

A1: Compound X is a weakly basic, lipophilic molecule with low aqueous solubility. It is known to be stable at room temperature. Due to its properties, it can be challenging to dissolve and maintain in solution in aqueous buffers and cell culture media.

Q2: What is the recommended solvent for preparing a stock solution of Compound X?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of Compound X. Ensure the DMSO is of high purity and anhydrous to prevent precipitation.

Q3: What is the maximum recommended concentration of DMSO in my in vitro assay?

A3: The final concentration of DMSO in your assay should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity. However, the tolerance of your specific cell line or assay system to DMSO should always be determined empirically.

Q4: Compound X precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

A4: This is a common issue with poorly soluble compounds. Several strategies can be employed to mitigate this, including:

  • Lowering the final concentration: The most straightforward approach is to work with a lower final concentration of Compound X.

  • Using a co-solvent: Adding a water-miscible organic solvent can help increase the solubility of your compound.[1]

  • Adjusting the pH: If your compound's solubility is pH-dependent, adjusting the pH of your buffer may improve its solubility.[1][2]

  • Using surfactants: Non-ionic detergents like Tween-20 or Triton X-100 can be added to the assay buffer to aid in solubilization.[3]

  • Complexation with cyclodextrins: Cyclodextrins can encapsulate the hydrophobic compound, increasing its aqueous solubility.[1][4]

Troubleshooting Guides

Issue 1: Difficulty Dissolving Compound X Powder

Q: I am having trouble dissolving the lyophilized powder of Compound X in DMSO.

A:

  • Ensure Proper Solvent Conditions: Use high-quality, anhydrous DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds.

  • Apply Gentle Heating: Warm the solution to 37°C in a water bath. This can help increase the dissolution rate. Avoid excessive heat, which could degrade the compound.

  • Increase Mixing Energy: Use a vortex mixer for a few minutes or sonicate the solution in a bath sonicator to break up aggregates and enhance dissolution.[3]

Issue 2: Precipitation in Cell Culture Media

Q: My Compound X precipitates over time when I add it to my cell culture medium.

A:

  • Serum Protein Binding: The presence of serum proteins, like albumin, in the cell culture medium can sometimes help to keep hydrophobic compounds in solution.[3] Consider if the serum concentration in your media is appropriate.

  • Kinetic vs. Thermodynamic Solubility: When a DMSO stock is diluted into an aqueous medium, a supersaturated solution can form, which is kinetically soluble but may precipitate over time to reach its lower thermodynamic solubility.[3]

  • Reduce Incubation Time: If the compound is only needed for a short period to elicit a biological response, you may be able to complete the experiment before significant precipitation occurs.

  • Formulation Strategies: For longer-term experiments, consider more advanced formulation techniques such as the use of solid dispersions or nano-suspensions, which can improve solubility and stability in aqueous environments.[1][5]

Data Presentation

Table 1: Solubility of Compound X in Common Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
PBS (pH 7.4)< 0.01
DMSO> 100
Ethanol5
Methanol2
Acetonitrile1

Table 2: Effect of pH on the Aqueous Solubility of Compound X

pHSolubility (µg/mL) at 25°C
5.05
6.01
7.0< 0.1
7.4< 0.1
8.0< 0.1

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of Compound X in DMSO
  • Weigh the Compound: Accurately weigh out the desired amount of Compound X powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution of Compound X (Molecular Weight = 500 g/mol ), weigh out 5 mg.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate for 5-10 minutes in a bath sonicator. Gentle warming to 37°C can also be applied.

  • Sterilize: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay using Nephelometry
  • Prepare Compound Plate: In a 96-well plate, serially dilute the Compound X DMSO stock solution.

  • Prepare Assay Buffer: Prepare the desired aqueous assay buffer (e.g., PBS, pH 7.4).

  • Dilution and Mixing: Add the assay buffer to the compound plate, ensuring rapid mixing to facilitate dissolution. The final DMSO concentration should be consistent across all wells.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light.

  • Measurement: Measure the turbidity of each well using a nephelometer. An increase in turbidity indicates precipitation.

  • Data Analysis: Determine the concentration at which the turbidity significantly increases above the background. This is the kinetic solubility limit.

Visualizations

TroubleshootingWorkflow cluster_start Start: Solubility Issue cluster_initial_steps Initial Checks cluster_solutions Potential Solutions cluster_outcome Outcome start Compound X precipitates in aqueous solution check_concentration Is the final concentration too high? start->check_concentration check_dmso Is the final DMSO concentration >0.5%? check_concentration->check_dmso No lower_conc Lower the final concentration check_concentration->lower_conc Yes optimize_dmso Optimize DMSO concentration check_dmso->optimize_dmso Yes ph_adjustment Adjust buffer pH check_dmso->ph_adjustment No end_success Solubility Improved lower_conc->end_success optimize_dmso->end_success use_surfactant Add surfactant (e.g., Tween-20) ph_adjustment->use_surfactant ph_adjustment->end_success use_cyclodextrin Use cyclodextrin use_surfactant->use_cyclodextrin use_surfactant->end_success use_cyclodextrin->end_success

Caption: Troubleshooting workflow for Compound X solubility issues.

ExperimentalWorkflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh Compound X add_dmso Add anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve filtrate Filter sterilize (0.22 µm) dissolve->filtrate serial_dilute Serial dilution in DMSO filtrate->serial_dilute add_to_buffer Dilute into aqueous buffer serial_dilute->add_to_buffer add_to_cells Add to cells/assay add_to_buffer->add_to_cells incubate Incubate add_to_cells->incubate measure Measure biological response incubate->measure

Caption: Workflow for preparing Compound X for in vitro assays.

Caption: Diagram of micellar solubilization of a hydrophobic compound.

References

Validation & Comparative

Comparative Efficacy of Cinalbicol and Alternatives in Preclinical Animal Models of Bipolar Disorder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical drug Cinalbicol and established mood stabilizers—lithium, valproate, and carbamazepine—in preclinical animal models relevant to bipolar disorder. The comparison is based on the shared mechanism of modulating the inositol trisphosphate (InsP3) signaling pathway.

Mechanism of Action: The Inositol Trisphosphate (InsP3) Signaling Pathway

The inositol trisphosphate (InsP3) signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes, including neurotransmission and synaptic plasticity.[1] In this pathway, the activation of G-protein coupled receptors or receptor tyrosine kinases leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (InsP3).[2] InsP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[2] This elevation in cytosolic Ca2+ concentration modulates the activity of various downstream proteins, influencing neuronal excitability and signaling.

Disruptions in the InsP3 signaling pathway have been implicated in the pathophysiology of bipolar disorder. The therapeutic effects of lithium, valproate, and carbamazepine are, in part, attributed to their ability to modulate this pathway at different points, ultimately dampening excessive neuronal signaling.

This compound (Hypothetical) is postulated to be a novel modulator of the InsP3 signaling pathway. Its precise mechanism of action is under investigation, but it is hypothesized to either inhibit the production of InsP3 or antagonize its receptor, leading to a reduction in intracellular calcium release.

Alternative Treatments:

  • Lithium: The "inositol depletion hypothesis" suggests that lithium inhibits inositol monophosphatases and other enzymes in the inositol recycling pathway. This leads to a reduction in the available pool of inositol for the synthesis of PIP2, thereby dampening the InsP3 signaling cascade in overactive neurons.

  • Valproate (Valproic Acid): Valproate is also believed to impact the inositol pathway. Some studies suggest it may reduce myo-inositol levels in the brain, although its mechanisms are complex and may also involve effects on GABAergic neurotransmission and histone deacetylase inhibition.

  • Carbamazepine: The mechanism of carbamazepine in relation to the InsP3 pathway is less direct. It is thought to inhibit the uptake of inositol into cells, which could lead to a depletion of the substrate needed for InsP3 synthesis.[3]

Signaling Pathway Diagram

InsP3_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_drugs Therapeutic Intervention GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves InsP3 InsP3 PIP2->InsP3 DAG DAG PIP2->DAG InsP3R InsP3 Receptor InsP3->InsP3R Binds to Ca2 Ca2+ Cellular_Response Cellular Response (e.g., Neurotransmission) Ca2->Cellular_Response Initiates ER_Ca2 Stored Ca2+ InsP3R->ER_Ca2 Opens channel ER_Ca2->Ca2 Release This compound This compound (Hypothetical) This compound->InsP3R Inhibits? Lithium Lithium Lithium->PIP2 Depletes Inositol Precursors Valproate Valproate Valproate->PIP2 Reduces Inositol? Carbamazepine Carbamazepine Carbamazepine->PIP2 Inhibits Inositol Uptake? FST_Workflow Day1 Day 1: Habituation PreSwim 15-min Pre-Swim Day1->PreSwim Day2 Day 2: Testing DrugAdmin Drug Administration (i.p.) Day2->DrugAdmin TestSwim 5-min Test Swim DrugAdmin->TestSwim 60 min post-injection Record Video Recording TestSwim->Record Scoring Behavioral Scoring (Immobility Duration) Record->Scoring Analysis Data Analysis Scoring->Analysis Hyperlocomotion_Workflow Habituation Habituation to Testing Room & Arena DrugAdmin Test Compound/Vehicle Administration (i.p.) Habituation->DrugAdmin Amphetamine d-Amphetamine Administration (i.p.) DrugAdmin->Amphetamine 30 min post-injection Monitoring Locomotor Activity Monitoring (60-90 min) Amphetamine->Monitoring Analysis Data Analysis Monitoring->Analysis

References

Safety Operating Guide

Navigating the Uncharted: A Procedural Guide to the Safe Disposal of Novel Chemical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a daily occurrence. While these new compounds, here hypothetically named "Cinalbicol," hold the promise of therapeutic breakthroughs, they also present the challenge of safe handling and disposal in the absence of established protocols. This guide provides a comprehensive framework for the proper disposal of new or undocumented chemical compounds, ensuring the safety of laboratory personnel and environmental protection.

Important Disclaimer: The following procedures are based on general laboratory safety principles for handling and disposing of a hypothetical, non-hazardous solid chemical. "this compound" is not a publicly documented chemical entity, and therefore, no specific Safety Data Sheet (SDS) is available. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before handling or disposing of any new or unknown substance. Always default to treating unknown substances as potentially hazardous.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedure, the paramount concern is the safety of the handler and the laboratory environment. Adherence to a strict regimen of personal protective equipment (PPE) is non-negotiable.

Table 1: Personal Protective Equipment (PPE) for Handling Novel Chemical Compounds

PPE CategoryItemSpecifications and Best Practices
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect for tears or punctures before use.
Eye Protection Safety glasses with side shields or gogglesEssential for protecting against accidental splashes or airborne particles.
Body Protection Laboratory coatA flame-resistant lab coat should be worn to protect against contamination of personal clothing.
Respiratory Protection NIOSH-approved respiratorRecommended if there is a risk of aerosolization or if handling large quantities in a poorly ventilated area.

All handling of novel compounds should be conducted within a certified chemical fume hood to minimize inhalation exposure.

II. Spill Management Protocol

In the event of a spill, a swift and systematic response is crucial to mitigate potential hazards.

Step 1: Secure the Area

  • Alert all personnel in the immediate vicinity.

  • Restrict access to the spill area.

Step 2: Assess the Spill

  • Evaluate the quantity of the spilled material.

  • Identify any immediate hazards, such as proximity to ignition sources or drains.

Step 3: Containment and Cleanup

  • For solid spills, gently cover the material with an absorbent, inert material such as sand or vermiculite to prevent it from becoming airborne.[1]

  • Carefully sweep the absorbed material into a designated, chemically compatible waste container.

  • For liquid spills, use absorbent pads to contain and soak up the material.

  • All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Step 4: Decontamination

  • Clean the spill area with an appropriate solvent or detergent, followed by a thorough rinse with water.

III. This compound Disposal Workflow

The disposal of any chemical waste, particularly a novel compound, must follow a structured and compliant workflow. The following diagram illustrates the essential steps from waste generation to final disposal.

cluster_0 This compound Disposal Workflow A Step 1: Waste Characterization (Assume Hazardous in Absence of Data) B Step 2: Waste Segregation (Collect in a Dedicated Container) A->B C Step 3: Containerization (Use a Labeled, Leak-Proof Container) B->C D Step 4: Temporary Storage (Designated Satellite Accumulation Area) C->D E Step 5: Arrange for Disposal (Contact EHS for Pickup) D->E F Step 6: Documentation (Complete Waste Manifest) E->F

Caption: Workflow for the safe disposal of a novel laboratory chemical.

IV. Step-by-Step Disposal Protocol

This protocol provides a detailed, procedural guide for the disposal of "this compound," assuming it is a solid chemical waste.

1. Waste Classification and Segregation:

  • In the absence of specific data, treat "this compound" as a hazardous chemical waste.

  • Do not mix "this compound" waste with other waste streams, such as solvents or aqueous waste.[1]

  • Collect all "this compound" waste in a dedicated, chemically compatible container.

2. Containerization and Labeling:

  • Use a high-density polyethylene (HDPE) or glass container that can be securely sealed.

  • The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name ("this compound")

    • The date of accumulation

    • The primary hazards (e.g., "Unknown - Handle with Caution")

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste disposal coordinator to schedule a pickup.[1]

  • Provide the EHS department with all available information about the waste, including its source and any known properties.

5. Documentation:

  • Complete all required waste disposal forms or manifests as per your institution's and local regulatory requirements. Accurate record-keeping is essential for regulatory compliance.[1]

By adhering to these rigorous safety and disposal protocols, researchers and laboratory professionals can effectively manage the risks associated with novel chemical compounds, ensuring a safe and compliant research environment.

References

Essential Safety and Operational Protocols for Handling Cinalbicol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a compound specifically named "Cinalbicol" is not publicly available. The following guidance is based on established best practices for handling potentially hazardous research chemicals and is provided for illustrative purposes. Always consult a specific Safety Data Sheet (SDS) for any chemical you work with and adhere to your institution's safety protocols.

This guide provides essential, immediate safety and logistical information for the handling of the hypothetical compound this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound based on the operational activity.

Activity Required PPE Specifications
Low-Concentration Solutions/Powder Handling (in a ventilated enclosure) - Lab Coat- Safety Glasses with side shields- Nitrile Gloves (double-gloving recommended)- Flame-resistant lab coat.- ANSI Z87.1 certified eye protection.- Chemically resistant gloves. Check for tears and replace frequently.
High-Concentration Solutions/Volatile Operations - Chemical Resistant Gown- Chemical Splash Goggles- Face Shield- Nitrile Gloves (double-gloving mandatory)- Respiratory Protection- Disposable, solid-front gown.- Goggles must form a seal around the eyes.- Full-face shield to be worn over goggles.- Frequent glove changes are critical.- A NIOSH-approved respirator with appropriate cartridges for organic vapors is recommended.
Spill Cleanup - Chemical Resistant Coveralls- Chemical Splash Goggles- Face Shield- Heavy-Duty Nitrile or Neoprene Gloves- Respiratory Protection- Shoe Covers- Impermeable, disposable coveralls.- Full-face protection is essential.- Thicker, more durable gloves for handling spill materials.- Higher level of respiratory protection may be required depending on the spill size and volatility.- Disposable, slip-resistant shoe covers.

II. Step-by-Step PPE Protocol: Donning and Doffing

Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Gown/Coveralls: Put on the appropriate protective garment.

  • Respiratory Protection: If required, perform a seal check.

  • Goggles/Face Shield: Ensure a proper fit.

  • Gloves: Put on the first pair of gloves, tucking the cuff under the sleeve of the gown. If double-gloving, put the second pair on over the first.

Doffing Sequence (to minimize contamination):

  • Gloves (Outer Pair): If double-gloved, remove the outer pair.

  • Gown/Coveralls and Gloves (Inner Pair): Remove the gown by rolling it down and away from the body. As you roll it down your arms, peel off the inner pair of gloves so they are contained within the gown.

  • Goggles/Face Shield: Remove from the back of the head.

  • Respiratory Protection: Remove from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Below is a workflow diagram illustrating the correct sequence for donning and doffing PPE.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Gown/Coveralls Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Gown & Inner Gloves Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Hand Hygiene Doff4->Doff5

Figure 1: Standard Operating Procedure for Donning and Doffing Personal Protective Equipment.

III. Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency Situation Immediate Action
Skin Exposure - Immediately flush the affected area with copious amounts of water for at least 15 minutes.- Remove contaminated clothing while under the safety shower.- Seek immediate medical attention.
Eye Exposure - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention.
Inhalation - Move the individual to fresh air immediately.- If breathing is difficult, administer oxygen.- Seek immediate medical attention.
Ingestion - Do NOT induce vomiting.- Rinse the mouth with water.- Seek immediate medical attention.
Minor Spill (contained in a chemical fume hood) - Alert others in the immediate area.- Use a chemical spill kit to absorb the material.- Clean the area with an appropriate decontaminating solution.- Dispose of all contaminated materials as hazardous waste.
Major Spill (outside of a chemical fume hood) - Evacuate the immediate area.- Alert your institution's emergency response team.- Isolate the area to prevent further spread.- Do not attempt to clean up a large spill without proper training and equipment.

The logical relationship for responding to an exposure event is outlined in the following diagram.

Exposure_Response Start Exposure Event Occurs Action1 Isolate the Area & Alert Others Start->Action1 Action2 Remove Contaminated PPE & Clothing Action1->Action2 Action3 Flush Affected Area (Skin/Eyes) for 15 mins Move to Fresh Air (Inhalation) Action2->Action3 Action4 Seek Immediate Medical Attention Action3->Action4 End Follow Institutional Reporting Procedures Action4->End

Figure 2: Logical flow for an immediate response to a chemical exposure event.

IV. Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, gowns, bench paper, and any lab consumables.

    • Place all solid waste in a designated, labeled, and sealed hazardous waste container.

    • Do not mix with non-hazardous waste.

  • Liquid Waste: This includes unused solutions and contaminated solvents.

    • Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.

    • The container should specify "this compound" and any other chemical constituents.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.